1-(2-Methylbenzyl)piperazin

Übersicht

Beschreibung

1-(2-Methylbenzyl)piperazine is a chemical compound that belongs to the class of benzylpiperazine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents. The specific compound 1-(2-Methylbenzyl)piperazine itself is not directly mentioned in the provided papers, but the papers discuss related benzylpiperazine derivatives which can provide insights into the chemical behavior and potential applications of 1-(2-Methylbenzyl)piperazine.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, starts from 2,6-dichloro-nitrobenzene and piperazine and proceeds through these steps to achieve a total yield of 48.2% . Although the specific synthesis route for 1-(2-Methylbenzyl)piperazine is not detailed, similar methodologies could potentially be applied with appropriate modifications to the starting materials and reaction conditions.

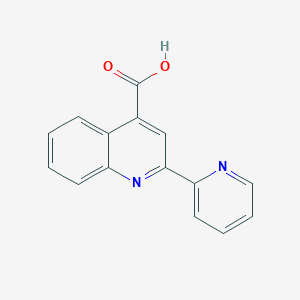

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . These techniques are crucial for verifying the identity and purity of the synthesized compounds and would similarly be used to analyze the structure of 1-(2-Methylbenzyl)piperazine.

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, depending on their functional groups and the reaction conditions. The papers provided do not detail specific reactions for 1-(2-Methylbenzyl)piperazine, but they do describe the synthesis of other benzylpiperazine derivatives, which involves reactions such as Claisen-Schmidt condensation, cyclization, and Mannich reaction . These reactions are indicative of the types of chemical transformations that benzylpiperazine derivatives can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. While the provided papers do not give specific data on the physical and chemical properties of 1-(2-Methylbenzyl)piperazine, they do provide insights into the pharmacological activities of similar compounds. For example, certain derivatives exhibit antidepressant and antianxiety activities , while others show cerebral vasodilating activity . These activities suggest that the physical properties of these compounds allow them to cross the blood-brain barrier and interact with biological targets in the central nervous system.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

1-(2-Methylbenzyl)piperazin wird häufig bei der Synthese verschiedener Verbindungen verwendet. So wurde es beispielsweise bei der ursprünglichen Synthese einer Verbindung verwendet, die mit kommerziell erhältlichem 1-[3-(Trifluormethyl)phenyl]piperazin begann .

Arzneimittelentwicklung

Der Piperazin-Rest, zu dem auch this compound gehört, findet sich häufig in Medikamenten oder bioaktiven Molekülen. Dies liegt an seinen verschiedenen möglichen Rollen, abhängig von der Position im Molekül und der therapeutischen Klasse .

Kinase-Inhibitoren

Piperazinhaltige Medikamente, darunter solche mit this compound, wurden als Kinase-Inhibitoren eingesetzt. Dies sind Medikamente, die bestimmte Enzyme namens Kinasen blockieren, was das Wachstum von Krebszellen verhindern kann .

Rezeptormodulatoren

This compound kann bei der Entwicklung von Rezeptormodulatoren verwendet werden. Dies sind Substanzen, die die Aktivität von Neurotransmittern erhöhen oder verringern können, was bei der Behandlung einer Vielzahl von Erkrankungen von Vorteil sein kann .

Spektroskopische Studien

This compound wurde in spektroskopischen Studien verwendet. So wurde es beispielsweise zur Synthese eines neuen Ladungstransferkomplexes (CTC) mit dem π-Akzeptor p-Chloranil (p-CHL) verwendet, der spektrophotometrisch charakterisiert wurde .

Optimierung physikalisch-chemischer Eigenschaften

Der Piperazinrest, einschließlich this compound, wird häufig zur Optimierung der physikalisch-chemischen Eigenschaften des endgültigen Moleküls in der Arzneimittelentwicklung verwendet .

Safety and Hazards

Wirkmechanismus

Target of Action

1-(2-Methylbenzyl)piperazine primarily targets the respiratory system . It is known to cause respiratory irritation .

Mode of Action

It has been used to synthesize a new charge transfer complex (ctc) with the π-acceptor p-chloranil (p-chl), which is characterized spectrophotometrically . The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .

Pharmacokinetics

It is known that the compound has a molecular weight of 19028 , a density of 0.998 g/mL at 25 °C , and a boiling point of 77-80 °C/0.1 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

1-(2-Methylbenzyl)piperazine is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Action Environment

The action of 1-(2-Methylbenzyl)piperazine can be influenced by environmental factors. For safe storage, it should be kept in a cool place, with the container tightly closed in a dry and well-ventilated place . It is also important to avoid inhalation of vapor or mist .

Eigenschaften

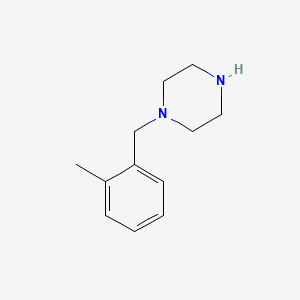

IUPAC Name |

1-[(2-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVNOUKHAZXMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

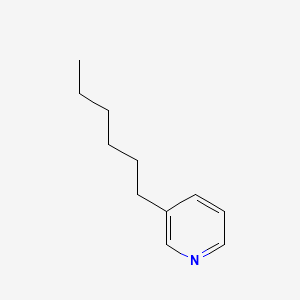

CC1=CC=CC=C1CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201290 | |

| Record name | 1-(2-Methylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5321-47-1 | |

| Record name | 1-[(2-Methylphenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylbenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(2-Methylbenzyl)piperazine interact with DNA?

A1: The research paper investigates the formation of a charge transfer complex between 1-(2-Methylbenzyl)piperazine, acting as an electron donor, and DNA. [] This suggests that the compound might interact with DNA through electrostatic interactions and charge transfer mechanisms. Further details on the specific binding sites and the nature of the interaction would require a deeper analysis of the study results.

Q2: What spectroscopic techniques were used to study the interaction between 1-(2-Methylbenzyl)piperazine and DNA?

A2: Although not explicitly stated in the abstract, the title mentions "Spectroscopic Studies". [] This suggests that techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and potentially infrared (IR) spectroscopy might have been employed to characterize the charge transfer complex and investigate the interaction between 1-(2-Methylbenzyl)piperazine and DNA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.